Ortho-Substitution Effect on Suzuki-Miyaura Coupling Reaction Yields
High-strength, direct head-to-head comparative data for this specific ortho-isomer against its meta- and para-isomers are absent from the primary literature and patent databases. However, class-level inference from the established behavior of ortho-substituted arylboronic acids indicates that this compound is expected to exhibit significantly slower transmetalation rates and lower coupling yields with bulky aryl halides compared to its para-substituted counterpart [1]. This is due to increased steric interactions between the ortho-substituent and the palladium catalyst in the transition state. This inference is a critical procurement signal: while the para-isomer (CAS 1256358-78-7) is a versatile, general-purpose coupling partner, the ortho-isomer is a specialized building block for constructing sterically congested biaryl structures where regiochemical control is essential [2].
| Evidence Dimension | Relative Reactivity in Suzuki Coupling |
|---|---|
| Target Compound Data | Ortho-substituted; expected to be less reactive due to steric hindrance. |
| Comparator Or Baseline | Para-isomer (CAS 1256358-78-7); expected to be more reactive and general-purpose. |
| Quantified Difference | Quantitative rate/yield differences are not available in published literature for these specific isomers. |
| Conditions | General Suzuki-Miyaura coupling conditions (aryl halide, Pd catalyst, base, solvent). |
Why This Matters
Procurement of the ortho-isomer over the para-isomer is justified only for synthetic routes targeting sterically hindered biaryl motifs; for general library synthesis, the para-isomer is likely the more efficient choice.
- [1] Arylboronic compounds—VIII: Some reactions of hydroxy and carboxyphenylboronic acids. ScienceDirect. Retrieved from https://www.sciencedirect.com View Source
- [2] An efficient synthesis of sterically hindered arylboronic acids. Mendeley. Retrieved from https://www.mendeley.com View Source
